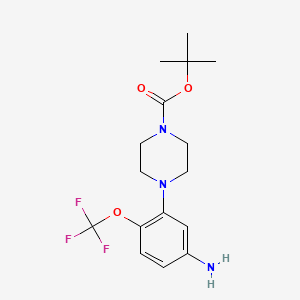
4-(5-Amino-2-trifluoromethoxy-phenyl)-piperazine-1-carboxylic Acid tert-butyl Ester
カタログ番号 B8528765
分子量: 361.36 g/mol
InChIキー: OUSXDAAOJZXJQK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US07790727B2
Procedure details


0.41 g of 4-(5-Nitro-2-trifluoromethoxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester (1.055 mmol) were dissolved in 10 mL ethyl acetate and 10 mL acetic acid. 0.12 g 10% Palladium/charcoal were added and the mixture hydrogenated for 3 h at room temperature. The catalyst was filtered over Celite, washed with ethyl acetate and the combined filtrates evaporated to dryness. The residue was treated with water, the pH adjusted to 9-10 with 1 N aquous sodium hydroxide and the aquous phase extracted twice with dichloromethane. The combined organic extracts were dried over magnesium sulfate, filtered, and the solvent evaporated under reduced pressure to yield 0.372 g of the product.
Name
4-(5-Nitro-2-trifluoromethoxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester
Quantity
0.41 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[CH:19]=[C:18]([N+:20]([O-])=O)[CH:17]=[CH:16][C:15]=2[O:23][C:24]([F:27])([F:26])[F:25])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>C(OCC)(=O)C.C(O)(=O)C.[Pd]>[C:1]([O:5][C:6]([N:8]1[CH2:9][CH2:10][N:11]([C:14]2[CH:19]=[C:18]([NH2:20])[CH:17]=[CH:16][C:15]=2[O:23][C:24]([F:26])([F:27])[F:25])[CH2:12][CH2:13]1)=[O:7])([CH3:4])([CH3:2])[CH3:3]
|
Inputs


Step One
|
Name
|
4-(5-Nitro-2-trifluoromethoxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester
|
|
Quantity
|
0.41 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=C(C=CC(=C1)[N+](=O)[O-])OC(F)(F)F
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
0.12 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The catalyst was filtered over Celite
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the combined filtrates evaporated to dryness
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue was treated with water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aquous phase extracted twice with dichloromethane
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic extracts were dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent evaporated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=C(C=CC(=C1)N)OC(F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.372 g | |
| YIELD: CALCULATEDPERCENTYIELD | 97.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

